4-n-Dodecyloxybenzamide

Description

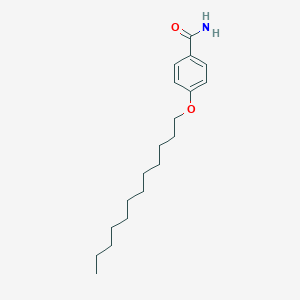

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-dodecoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHZUTLJHWVEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598488 | |

| Record name | 4-(Dodecyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179341-69-6 | |

| Record name | 4-(Dodecyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179341-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dodecyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-(dodecyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

The creation of 4-n-dodecyloxybenzamide and its derivatives is primarily achieved through established organic synthesis reactions, with a focus on maximizing yield and purity.

Precursor Synthesis and Derivatization Strategies

The principal precursors for the synthesis of this compound are 4-hydroxybenzamide (B152061) and a dodecyl-containing alkylating agent, typically 1-bromododecane. The core strategy involves the derivatization of the phenolic hydroxyl group of 4-hydroxybenzamide with the long dodecyl alkyl chain.

The synthesis of precursors can involve multiple steps. For instance, the required 4-hydroxybenzamide can be prepared from 4-hydroxybenzoic acid. The derivatization then proceeds via an O-alkylation reaction. In some cases, to enhance the reactivity of the alkylating agent, a tosylate derivative of dodecanol (B89629) (dodecyl tosylate) can be prepared and used in place of the alkyl halide. This can sometimes lead to improved yields and cleaner reactions.

Derivatization is not limited to the alkyl chain. The benzamide (B126) moiety itself can be modified prior to or after the attachment of the dodecyloxy chain to introduce other functional groups, thereby creating a library of analogues with tailored properties.

Reaction Pathways and Optimization Protocols

The most common reaction pathway for the synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzamide on the electrophilic carbon of the dodecyl halide or tosylate.

Reaction Optimization:

Several factors are crucial for optimizing the Williamson ether synthesis to achieve high yields and purity. numberanalytics.com

Base and Solvent: The choice of base is critical for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are effective. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation and enhance the nucleophilicity of the alkoxide. numberanalytics.com The use of a strong base in a polar aprotic solvent generally results in higher yields compared to weaker bases in protic solvents. numberanalytics.com

| Base | Solvent | Yield (%) |

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

Phase Transfer Catalysis: To facilitate the reaction between the aqueous soluble phenoxide and the organic soluble alkyl halide, phase transfer catalysis (PTC) can be employed. wikipedia.orgijirset.comfzgxjckxxb.comacenet.eduoperachem.com Catalysts such as quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) or phosphonium (B103445) salts can "ferry" the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgijirset.com This technique can lead to faster reactions, higher yields, and the ability to use less harsh reaction conditions. ijirset.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Williamson ether synthesis. wikipedia.orgrsc.orgmdpi.comrsc.orgmdpi.comeurekaselect.com Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields. wikipedia.org For instance, a conventional reflux that might take over an hour can be completed in a 10-minute microwave run at 130 °C, with yields increasing from the 6-29% range to 20-55%. wikipedia.org

Molecular Design Principles for Tailored Supramolecular Characteristics

The self-assembly of this compound and its analogues into supramolecular structures is governed by a delicate balance of non-covalent interactions. The molecular design plays a pivotal role in dictating the final architecture of these assemblies.

The primary driving forces for the self-assembly of these molecules are hydrogen bonding between the amide groups, π-π stacking of the aromatic rings, and van der Waals interactions between the long alkyl chains. The length of the alkyl chain has a profound influence on the supramolecular properties. A longer alkyl chain generally enhances the gelation efficiency of p-alkoxybenzamides in organic solvents. Current time information in Bangalore, IN. This is attributed to stronger van der Waals forces between the chains, which promotes the formation of a three-dimensional network that entraps the solvent.

X-ray diffraction studies of xerogels formed from p-alkoxybenzamides reveal a lamellar self-assembly of the molecules. Current time information in Bangalore, IN. The observation of sharp reflection peaks indicates a well-ordered arrangement of the long alkyl chains within the gel structure. Current time information in Bangalore, IN. The design of the molecule, particularly the length of the alkyl chain, allows for the tuning of the dimensions of these self-assembled structures.

Functionalization Approaches for Modulating Intermolecular Interactions

Modulating Hydrogen Bonding:

The hydrogen bonding between the amide groups is a key directional force in the self-assembly process. The strength of this interaction can be altered by introducing electron-donating or electron-withdrawing substituents on the aromatic ring.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., nitro, halogen) on the benzamide ring generally leads to stronger hydrogen bonds. This is because these groups decrease the electron density on the amide nitrogen, making the N-H proton more acidic and a better hydrogen bond donor.

Electron-Donating Groups: Conversely, electron-donating groups (e.g., methoxy) can weaken the hydrogen bond by increasing the electron density on the amide nitrogen.

The table below illustrates the effect of substituents on the hydrogen bond strength in a series of benzoic acids, which serves as a model system to understand the electronic effects on hydrogen bonding. The equilibrium constant (Keq) for hydrogen bond formation is a measure of its strength. nih.gov

| Substituent on Benzoic Acid | ln(Keq) |

| 4-Methoxy (electron-donating) | < 4 |

| Benzoic Acid (unsubstituted) | ~4 |

| 4-Nitro (electron-withdrawing) | > 4 |

Steric Effects:

The introduction of bulky substituents can sterically hinder the close packing of the molecules, thereby influencing the geometry of the supramolecular assembly. This can be used to control the morphology of the resulting nanostructures. For example, bulky groups near the amide functionality can disrupt the typical hydrogen bonding patterns, leading to different self-assembled architectures.

Supramolecular Self Assembly and Architectures

Mechanisms of Self-Assembly in Dodecyloxybenzamide Systems

The intricate process of self-assembly in systems containing 4-n-dodecyloxybenzamide is orchestrated by a delicate interplay of several non-covalent interactions. The directionality and strength of these forces dictate the final architecture of the supramolecular construct.

Hydrogen bonding involving the amide functional group is a primary and highly directional interaction driving the self-assembly of this compound. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling the formation of strong and specific intermolecular connections. ias.ac.in In the solid state and in non-polar environments, these interactions lead to the formation of characteristic motifs, such as chains or tapes, where molecules are linked in a head-to-tail fashion. This recurring hydrogen bond network provides the foundational framework for the growth of larger, ordered assemblies. ias.ac.innih.gov The energy of these amide-amide hydrogen bonds is significant and plays a crucial role in the stability of the resulting supramolecular structures. nih.gov While amides can also form hydrogen bonds with water, the formation of amide-amide hydrogen bonds is favored in non-aqueous environments or within the hydrophobic domains created by the alkyl chains. nih.gov

Longer alkyl chains generally lead to:

Increased van der Waals forces: This enhances the stability of the assembled state.

Greater hydrophobic effect: In aqueous or polar environments, the long alkyl chains drive the molecules to aggregate to minimize their contact with the solvent. cambridge.orgnih.gov

Modified assembly kinetics: The steric hindrance and mobility of longer chains can affect the rate at which molecules organize into thermodynamically stable structures. nih.gov

Table 1: Effect of Alkyl Chain Length on Supramolecular Gel Properties (Illustrative Data)

| Gelator Property | Short Alkyl Chain (e.g., C4) | Long Alkyl Chain (e.g., C12) | Long Alkyl Chain (e.g., C18) |

|---|---|---|---|

| Critical Gelator Concentration | Higher | Lower | Lowest |

| Thermal Stability (Tgel) | Lower | Higher | Highest |

This table is illustrative and based on general trends observed in similar organogelators. Specific values for this compound would require dedicated experimental data.

While not inherent to this compound itself, the introduction of halogen atoms (e.g., iodine, bromine) onto the aromatic ring can introduce an additional, highly directional non-covalent interaction known as halogen bonding. nih.govunimi.it A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule, such as the oxygen atom of the amide group. unimi.itresearchgate.net

The strength of the halogen bond follows the trend I > Br > Cl > F. unimi.it The inclusion of halogen bonding can be used to:

Fine-tune the self-assembly process: By providing an additional, orthogonal interaction to hydrogen bonding. researchgate.net

Create novel supramolecular architectures: The directionality of halogen bonds can guide the assembly into specific patterns that might not be accessible through hydrogen bonding and van der Waals forces alone.

Enhance the stability of the resulting structures.

Research on other aromatic systems has demonstrated that halogen bonding can be a powerful tool for controlling crystal engineering and the formation of co-crystals. researchgate.netnih.gov

The aromatic rings of this compound contribute to the stability of the self-assembled structures through π-π stacking interactions. nih.govcolostate.edu These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-poor σ-framework of a neighboring ring. colostate.edu The most common geometries for π-π stacking are the T-shaped (edge-to-face) and the parallel-displaced (staggered) arrangements, as a face-to-face orientation is generally repulsive. colostate.eduresearchgate.net These interactions, although weaker than hydrogen bonds, are numerous and collectively contribute significantly to the cohesion of the assembly, particularly in the core of the aggregates. rsc.org

Furthermore, hydrophobic forces play a critical role, especially in the presence of more polar environments. nih.govd-nb.info The long dodecyl chains are hydrophobic and tend to segregate from polar media, driving the aggregation of the molecules to form water-excluded domains. cambridge.orgtue.nl This hydrophobic effect is a major driving force for the initial formation of aggregates, which are then further organized and stabilized by the more directional hydrogen bonding and π-π stacking interactions. cambridge.org

Morphological Diversity of Self-Assembled Structures

The combination of the aforementioned non-covalent interactions allows this compound and related molecules to form a variety of supramolecular architectures. The final morphology is highly dependent on factors such as solvent, concentration, and temperature.

In certain solvent systems, particularly at lower concentrations, this compound can self-assemble into spherical aggregates. researchgate.net These structures are often micellar in nature, where the molecules orient themselves to minimize unfavorable interactions with the surrounding medium. nih.govnih.gov

In a polar solvent, a classical micelle would form, with the hydrophobic dodecyl chains sequestered in the core and the polar benzamide (B126) head groups exposed to the solvent at the surface. Conversely, in a non-polar solvent, a reverse micelle could form, with the polar head groups forming a core that can encapsulate polar guest molecules, and the alkyl chains extending into the non-polar medium.

The formation of these spherical assemblies is often the first step in a hierarchical self-assembly process. researchgate.netbiorxiv.org Under different conditions, these initial spherical micelles can fuse or reorganize into more complex morphologies like nanofibers, ribbons, or vesicles. researchgate.netnih.gov For example, studies on similar amphiphiles have shown that spherical micelles can transition into worm-like or fibrillar structures over time or with changes in concentration. nih.govbiorxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Hierarchical Nanostructures

The ability of molecules to organize into structures at multiple length scales is known as hierarchical self-assembly. This process can lead to a variety of complex morphologies. In the context of this compound, research has focused on its incorporation into larger, more complex molecules to drive the formation of specific nanostructures.

One notable example involves a di-guanine-PNA-(4-dodecyloxy)benzamide conjugate, referred to as GG-DB. researchgate.net When this molecule co-assembles with an achiral molecule, 1,4-diiodotetrafluorobenzene, it forms well-ordered chiral fractal architectures. researchgate.net This demonstrates that the this compound group can act as a component in systems that generate unprecedented and complex fractal patterns at the nanoscale. researchgate.net The formation of these structures is significantly influenced by highly directional halogen bonding, which guides the hierarchical transfer of chirality from the molecular level to the micrometer scale. researchgate.net

Chiral Self-Assembly and Asymmetry Amplification Phenomena

Chiral self-assembly refers to the spontaneous organization of molecules to form non-superimposable, mirror-image structures. A particularly fascinating aspect of this is asymmetry amplification, where a small initial imbalance in chirality is significantly enhanced in the resulting supramolecular assembly.

This phenomenon has been observed in systems containing the this compound derivative, GG-DB. researchgate.net The co-assembly of chiral emitters with an achiral linker leads to fractal structures that exhibit significantly amplified circularly polarized luminescence (CPL). researchgate.net The dissymmetry factors of these assemblies were found to be enhanced by up to 100-fold compared to the individual molecules, indicating a powerful amplification of molecular asymmetry into the final hierarchical structure. researchgate.net The specific design of the chiral emitter, which includes the this compound unit, plays a crucial role in this chirality transfer and amplification process. researchgate.net

| Parameter | Value | Fold Enhancement | Reference |

| Dissymmetry Factor (g-factor) | up to 0.051 | ~100x | researchgate.net |

This table presents the dissymmetry factor observed in the self-assembly of a di-guanine-PNA-(4-dodecyloxy)benzamide derivative, showcasing the significant amplification of chirality.

Stimuli-Responsive Supramolecular Assemblies

Stimuli-responsive materials can change their properties or structure in response to external triggers such as temperature, pH, or the presence of specific ions. This "smart" behavior is highly sought after for a range of applications.

Temperature-Induced Conformational and Assembly Changes

While temperature is a common stimulus for modulating supramolecular assemblies, specific studies detailing the temperature-induced conformational and assembly changes solely for this compound were not identified in the provided search results.

pH-Responsive Assembly Modulation

The pH of a solution can significantly influence the protonation state of molecules, thereby affecting the non-covalent interactions that govern self-assembly. However, literature specifically detailing the pH-responsive assembly modulation of this compound was not found in the search results.

Metal Ion-Driven Self-Assembly and Coordination

Metal ions can act as coordination centers or "glue" to direct the self-assembly of organic ligands into discrete, well-defined supramolecular structures. Despite the prevalence of this strategy in supramolecular chemistry, research findings on metal ion-driven self-assembly and coordination involving this compound as the primary ligand were not available in the search results.

Liquid Crystalline Behavior and Mesophase Characterization

Investigation of Liquid Crystalline Phases Exhibited by 4-n-Dodecyloxybenzamide and Related Compounds

Research into a series of N-aryl-4-alkoxybenzamides, which includes the 4-n-dodecyloxy derivative, has shown that these particular compounds are non-mesomorphic. researchgate.net This means that this compound does not form liquid crystal phases such as nematic or smectic phases on its own. The absence of mesomorphism in these compounds is attributed to their molecular conformation, which, despite the rod-like shape suggested by the chemical structure, is non-linear and non-planar. researchgate.net

However, the this compound unit becomes significant when incorporated into larger, more complex molecular architectures. For instance, macrocyclic compounds containing multiple 4-dodecyloxybenzamide units have been synthesized and shown to exhibit liquid crystalline behavior. dtic.mildtic.mil

While this compound is not nematic, related homologous series of azo-ester based liquid crystals have been shown to exhibit enantiotropic nematic phases. growingscience.com In the nematic phase, the constituent molecules show a long-range orientational order, aligning their long axes roughly parallel to each other, but they lack positional order, allowing them to flow like a liquid. researchgate.netgrowingscience.com The stability and temperature range of the nematic phase in these related compounds are influenced by factors such as the length of the alkoxy chain and the presence of other functional groups. growingscience.commdpi.com For instance, in a series of azo-ester compounds, those with shorter alkoxy chains (n=1 to 4) displayed only a nematic phase. growingscience.com

Smectic phases, which are characterized by a layered molecular organization in addition to orientational order, have been observed in compounds structurally related to this compound. growingscience.com Specifically, in the same azo-ester homologous series mentioned above, compounds with longer alkoxy chains (n=5 to 8) exhibited an enantiotropic smectic C phase alongside the nematic phase. growingscience.com The introduction of longer flexible chains can enhance the molecular interactions that lead to the formation of these more ordered, layered structures. mdpi.comnih.gov

The concept of a ferroelectric nematic phase, a state with both polar ordering and nematic fluidity, is a significant area of liquid crystal research. While there is no direct evidence of a ferroelectric nematic phase in this compound itself, the benzamide (B126) functional group is a key component in designing molecules that could potentially exhibit such properties due to its ability to form hydrogen bonds and contribute to a net dipole moment. The study of N-aryl-4-alkoxybenzamides, despite their non-mesomorphic nature, contributes to understanding the structural requirements for designing novel ferroelectric liquid crystals. researchgate.net

Thermodynamic Aspects of Phase Transitions

The study of phase transitions in liquid crystalline materials provides crucial information about their thermodynamic properties and molecular organization.

Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) are standard techniques used to investigate the temperature-dependent phase transformations in liquid crystals. growingscience.commdpi.comnih.gov For the related azo-ester series, DSC thermograms revealed the transition temperatures from the crystalline solid to the liquid crystalline phases (smectic and/or nematic) and finally to the isotropic liquid state upon heating, and the reverse transitions upon cooling. growingscience.com The enthalpy changes associated with these transitions provide insight into the degree of molecular ordering.

For example, the transition temperatures for a homologous series of azo-ester liquid crystals are presented in the table below.

| Compound | Transition | Temperature (°C) |

| E1 | Cr to N | 114.0 |

| N to I | 189.0 | |

| E2 | Cr to N | 110.0 |

| N to I | 176.0 | |

| E3 | Cr to N | 106.0 |

| N to I | 171.0 | |

| E4 | Cr to N | 101.0 |

| N to I | 164.0 | |

| E5 | Cr to SmC | 97.0 |

| SmC to N | 105.0 | |

| N to I | 158.0 | |

| E8 | Cr to SmC | 82.0 |

| SmC to N | 112.0 | |

| N to I | 141.0 | |

| Data sourced from a study on azo-ester based homologous series. growingscience.com Cr = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic. |

In some liquid crystalline systems, pre-transitional ordering effects can be observed in the isotropic phase near the transition to the nematic phase. These short-range ordering phenomena can be precursors to the formation of the mesophase. While specific studies on pre-transitional ordering in this compound are not available due to its non-mesomorphic nature, research on related materials often investigates such phenomena to understand the fundamental mechanisms of liquid crystal formation.

Interfacial Phenomena and Surface-Induced Ordering in Liquid Crystalline Systems

Interfacial phenomena and surface-induced ordering are critical aspects of liquid crystal science, underpinning technologies like display screens. pnas.orgalternator.science These phenomena rely on the ability of a surface to anchor the molecules of a liquid crystal, imposing a specific orientation that propagates into the bulk material. pnas.org

However, as this compound has been found to be non-mesomorphic, it does not possess a liquid crystalline phase. researchgate.net Therefore, the concepts of surface-induced ordering and other interfacial phenomena characteristic of liquid crystals are not applicable to this compound.

Orientational Ordering and Anisotropic Properties in Mesophases

A defining feature of liquid crystals is the long-range orientational order of their constituent molecules within a mesophase, which leads to anisotropic properties. mdpi.comalternator.science Anisotropy means that the material's physical properties, such as refractive index or electrical conductivity, are direction-dependent. alternator.science This property is a direct consequence of the molecules aligning, on average, in a common direction. researchgate.net

Given that this compound does not exhibit a liquid crystal phase, it lacks the requisite orientational ordering. researchgate.net In its isotropic liquid state, the molecules are randomly oriented, and its properties are therefore isotropic (uniform in all directions). Consequently, the study of anisotropic properties in mesophases is not relevant for this specific compound.

Organogelation and Gel Phase Properties

Organogel Formation Mechanisms in Dodecyloxybenzamide-Based Systems

The formation of organogels by gelators like 4-n-Dodecyloxybenzamide is a physical process driven by non-covalent interactions. The process is typically initiated by dissolving the gelator in an organic solvent at an elevated temperature and then allowing the solution to cool. impactfactor.orgrjptonline.org

Upon cooling a solution of this compound, the solubility of the gelator decreases, prompting the molecules to self-assemble into defined aggregates such as fibers or rods. impactfactor.orgnih.gov This self-assembly is a spontaneous process driven by a combination of non-covalent interactions, including hydrogen bonding between the amide groups and van der Waals forces among the long dodecyl chains. nih.gov The hydrophobic alkyl chains and the more polar benzamide (B126) heads give the molecule its amphiphilic character, which is crucial for the self-assembly process in various solvents. nih.gov

These primary fibrous structures, often referred to as self-assembled fibrillar networks (SAFiNs), subsequently interact and entangle with each other. impactfactor.orgresearchgate.net This entanglement leads to the formation of a complex, three-dimensional network that spans the entire volume of the liquid. impactfactor.orgresearchgate.netrsc.org The final architecture is a physically cross-linked network, where the fibers are held together at junction zones, creating a stable, yet reversible, solid-like material. rsc.org

The three-dimensional network created by the entangled fibers of this compound acts as a cage for the organic solvent molecules. impactfactor.orgresearchgate.net The gel structure is formed by physically trapping the liquid phase within the interstitial spaces of the fibrous network. rjptonline.orgrsc.org This process of entrapment and immobilization prevents the solvent from flowing, thus converting the liquid into a semisolid gel. impactfactor.orgrjptonline.orgmdpi.com The ability of the network to effectively retain the solvent is more dependent on its structural integrity than on the specific concentration of the gelator, although concentration does play a role in the network's density and strength. researchgate.net

Rheological and Viscoelastic Properties of Organogels

Organogels derived from this compound exhibit viscoelastic properties, meaning they have both elastic (solid-like) and viscous (liquid-like) characteristics. nih.gov The rheological behavior is highly dependent on the interactions between the gelator molecules and the entrapped solvent. nih.gov

The mechanical properties are often characterized by the storage modulus (G′) and the loss modulus (G″). researchgate.net The storage modulus represents the elastic component and is a measure of the energy stored during deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat. researchgate.net In the gel state, G′ is typically significantly higher than G″, indicating a predominantly elastic, solid-like behavior. researchgate.net The strength of the gel, often indicated by the value of G', increases with the formation of a well-defined and interconnected network. d-nb.info These gels can also exhibit thixotropic behavior, where the gel becomes fluid when subjected to shear stress (like shaking) and then returns to a gel state when the stress is removed. nih.gov This is due to the reversible breakdown and reformation of the fiber network connections. nih.gov

Thermoreversibility and Thermostability Characteristics of Organogel Systems

A key characteristic of organogels formed by physical interactions, such as those involving this compound, is their thermoreversibility. impactfactor.orgrsc.org The non-covalent bonds holding the gelator network together can be disrupted by thermal energy. rsc.org When the gel is heated, it transitions back into a liquid solution (sol phase) as the fibers dissolve. Upon cooling, the self-assembly process reoccurs, and the gel reforms. nih.gov This sol-gel transition is a repeatable process.

The thermostability of the gel refers to the temperature range within which it remains in the gel state. This is often defined by the gel-to-sol transition temperature (Tgel). researchgate.net Below this temperature, the gel is stable. The Tgel is influenced by factors such as the gelator concentration and the nature of the solvent. mdpi.com For instance, gels can be stable up to temperatures like 330 K (57°C) or even higher, depending on the specific system. mdpi.comacs.org

Impact of Solvent Polarity and Gelator Concentration on Gelation Efficiency

The ability of this compound to form a gel is highly sensitive to both its concentration and the polarity of the organic solvent used. jyu.finih.gov

Gelator Concentration: Generally, a minimum gelator concentration (MGC) is required to achieve gelation. Below this threshold, a stable three-dimensional network cannot be formed. As the concentration of the gelator increases, the gelation process is often enhanced. researchgate.net Higher concentrations typically lead to a denser fibrillar network, resulting in stronger, more mechanically robust gels with higher gel-to-sol transition temperatures (Tgel). researchgate.netresearchgate.net An increased concentration can also decrease the time required for the gel to form. researchgate.net

The following interactive table summarizes the expected impact of gelator concentration and solvent polarity on key gelation parameters for a typical low-molecular-weight organogelator like this compound.

| Parameter | Effect of Increasing Gelator Concentration | Effect of Solvent Polarity |

| Gel Strength (G') | Increases | Varies; optimal in solvents of compatible polarity, decreases in highly polar solvents |

| Gel-Sol Transition Temp (Tgel) | Increases | Varies; generally higher in less polar solvents |

| Minimum Gelation Conc. (MGC) | N/A (Is the independent variable) | Lower in optimal solvents, higher in less favorable solvents |

| Gelation Time | Decreases | Varies depending on solubility and interaction kinetics |

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is fundamental to elucidating the atomic and molecular-level features of 4-n-Dodecyloxybenzamide.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment, molecular structure, and dynamics in solid materials. emory.edust-andrews.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing rich information on the solid-state arrangement. emory.eduhuji.ac.il For organic molecules like this compound, ssNMR can reveal details about crystal packing, polymorphism, and intermolecular interactions, such as hydrogen bonding. mdpi.com

High-resolution spectra in solids are typically achieved using techniques like Magic-Angle Spinning (MAS), which mechanically rotates the sample at a specific angle (54.74°) to the external magnetic field to suppress broadening from anisotropic interactions. emory.edust-andrews.ac.uk For studying nitrogen-containing compounds, 15N ssNMR experiments, often enhanced by cross-polarization (CP) from abundant protons (1H), can provide specific information about the amide group's environment, which is crucial for understanding the hydrogen-bonding network that often dictates the self-assembly of benzamides. Similarly, 13C ssNMR provides distinct signals for the carbon atoms in the aromatic ring, the carbonyl group, and the dodecyl chain, allowing for detailed conformational analysis of the molecule in its solid form.

While specific experimental ssNMR data for this compound is not extensively detailed in the literature, the expected chemical shifts can be predicted based on its molecular structure.

| Carbon Environment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 165-175 | The chemical shift is sensitive to hydrogen bonding. |

| Aromatic C-O | 155-165 | Quaternary carbon attached to the ether oxygen. |

| Aromatic C-H | 110-135 | Multiple signals expected for the different aromatic carbons. |

| Aliphatic O-CH2 | 65-75 | The first methylene group of the dodecyl chain. |

| Aliphatic (CH2)n | 20-35 | Bulk of the methylene groups in the alkyl chain. |

| Aliphatic Terminal CH3 | 10-15 | The terminal methyl group of the dodecyl chain. |

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.govglobalresearchonline.net These two techniques are complementary; FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

For this compound, FTIR and Raman spectra would provide a unique "fingerprint" based on its constituent parts. Key vibrational modes include:

Amide Group: The N-H stretching vibrations typically appear in the 3200-3400 cm⁻¹ region. The C=O stretching vibration (Amide I band) is a very strong band in the IR spectrum, usually found between 1630-1680 cm⁻¹, and its exact position is highly sensitive to hydrogen bonding. The N-H bending and C-N stretching (Amide II band) occurs near 1550-1620 cm⁻¹.

Alkyl Chain: The C-H stretching vibrations of the dodecyl chain are prominent in the 2800-3000 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region.

Ether Linkage: The characteristic C-O-C asymmetric stretching of the aryl-alkyl ether is expected in the 1200-1275 cm⁻¹ range. globalresearchonline.net

Analysis of these bands can confirm the molecular structure and provide strong evidence for the presence and nature of intermolecular hydrogen bonds, which are critical in the self-assembly and crystal packing of such molecules. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR/Raman) |

|---|---|---|---|

| N-H Stretch | Amide | 3200-3400 | Medium-Strong / Medium |

| C-H Stretch (Aliphatic) | -CH2-, -CH3 | 2850-2960 | Strong / Strong |

| C=O Stretch (Amide I) | Amide | 1630-1680 | Very Strong / Medium |

| N-H Bend (Amide II) | Amide | 1550-1620 | Medium / Weak |

| C=C Stretch (Aromatic) | Benzene Ring | 1450-1600 | Medium-Strong / Strong |

| C-O-C Stretch (Ether) | Aryl-Alkyl Ether | 1200-1275 | Strong / Medium |

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. shimadzu.com For this compound, the chromophore is the benzamide (B126) moiety, which contains a conjugated system of π-electrons. shimadzu.com

The UV-Vis spectrum is expected to show characteristic absorptions corresponding to π → π* transitions of the aromatic ring. The presence of the amide (-CONH₂) and dodecyloxy (-OC₁₂H₂₅) groups as substituents on the benzene ring can influence the position and intensity of these absorption bands. Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While simple benzamides are typically not strongly fluorescent, aggregation or changes in the molecular environment can sometimes lead to the emergence of fluorescence emission. researchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exquisitely sensitive to molecular chirality (handedness). A molecule that is chiral and non-superimposable on its mirror image will exhibit a CD signal.

The individual molecule of this compound is achiral; it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, a solution of isolated this compound molecules would not produce a CD signal. However, CD spectroscopy becomes a highly relevant and powerful tool if these achiral molecules self-assemble into a stable, ordered, and chiral supramolecular structure. nih.govnih.gov This phenomenon, known as supramolecular chirality, can arise from specific packing arrangements, such as helical twisting of molecular aggregates. In such cases, a CD signal would emerge not from the individual molecules but from the chiral arrangement of the chromophores in the larger assembly. mdpi.com Thus, CD spectroscopy is an ideal technique to detect and study the formation of chiral aggregates of this compound in solution or in the solid state. rsc.org

Microscopic Techniques for Morphological and Microstructural Characterization

While spectroscopic techniques probe molecular-level properties, microscopic methods are essential for visualizing the larger-scale morphology and structure that result from the assembly of these molecules.

Scanning Electron Microscopy (SEM) is a premier technique for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. It operates by scanning a surface with a focused beam of electrons, and the resulting signals are used to generate high-resolution images of the sample's surface.

For this compound, SEM would be used to analyze the morphology of the compound in its solid or crystalline state. The analysis could reveal the shape and size distribution of its crystals or particles. Furthermore, as benzamide derivatives are known to self-assemble into various structures like fibers, ribbons, or sheets when precipitated or cast from solution, SEM is an invaluable tool for visualizing these supramolecular architectures. researchgate.net The resulting images can provide direct evidence of self-assembly and offer insights into the mechanisms by which molecules organize into larger, ordered structures. acs.org

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale structures formed by self-assembling molecules. However, a review of the scientific literature did not yield specific studies that have employed TEM to characterize the nanostructures formed by this compound. While TEM is widely used to study the morphology of self-assembled materials like nanotubes, fibers, and vesicles, its specific application to visualize the aggregates or ordered phases of this compound has not been reported in the available literature.

Scanning Tunneling Microscopy (STM) for Molecular-Level Surface Imaging

Scanning Tunneling Microscopy (STM) offers the capability to image the arrangement of molecules on conductive surfaces with atomic resolution, providing insights into their self-assembly and surface packing. Despite the utility of STM for characterizing self-assembled monolayers of organic molecules, dedicated studies focusing on the molecular-level surface imaging of this compound could not be identified in the reviewed literature. Such studies would be valuable in understanding the two-dimensional ordering and intermolecular interactions of this compound on a substrate.

Thermal Analysis and Calorimetry

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) has been instrumental in elucidating the thermal behavior of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the identification of phase transitions such as melting and crystallization.

Studies have shown that this compound exhibits distinct thermal transitions. Upon heating, it undergoes a transition from a crystalline solid to an isotropic liquid. The melting transition has been observed to occur in the range of 143-145°C. A detailed DSC analysis reveals a melting peak at approximately 146.1°C with an associated enthalpy change (ΔH) of 56.1 kJ/mol. Upon cooling from the isotropic liquid state, the compound crystallizes, with a crystallization peak observed at around 129.4°C and an enthalpy change of -54.3 kJ/mol. The difference between the melting and crystallization temperatures indicates a supercooling effect.

| Thermal Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Melting (Heating Cycle) | 146.1 | 56.1 |

| Crystallization (Cooling Cycle) | 129.4 | -54.3 |

Diffraction Studies of Ordered and Self-Assembled Phases

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. Analysis of this compound using XRD has confirmed its crystalline nature at room temperature. The diffraction patterns provide information about the arrangement of molecules within the crystal lattice. While detailed crystallographic data such as unit cell parameters and space group have been determined for derivatives and related compounds, specific single-crystal XRD data for this compound was not extensively detailed in the reviewed sources. Powder XRD studies are typically used to identify the crystalline phases and their thermal evolution.

Small-Angle X-ray Scattering (SAXS) is employed to investigate larger-scale structures, on the order of nanometers to micrometers, which is ideal for studying the self-assembled phases of liquid crystals and polymers. Although this compound is a building block for liquid crystalline materials, specific SAXS studies focusing solely on the self-assembly of the pure compound were not found in the surveyed literature. Such investigations would be beneficial in understanding the nature and dimensions of any pre-organizational structures or mesophases it might form.

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of compounds, including their oxidation and reduction potentials. A thorough search of the scientific literature did not uncover any studies specifically detailing the electrochemical characterization of this compound. While the electrochemical behavior of various benzamide derivatives has been investigated in different contexts, data on the specific electrochemical properties of this compound is not currently available.

Cyclic Voltammetry (CV) and Chronoamperometry

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time. The resulting current is measured as a function of the applied potential. This method is invaluable for studying the redox properties of a chemical species, providing information on the potentials at which oxidation and reduction events occur, the stability of the resulting species, and the kinetics of electron transfer reactions.

Chronoamperometry involves stepping the potential of the electrode to a value where an electrochemical reaction is initiated and measuring the resulting current as a function of time. This technique is often used to study the kinetics of chemical reactions that are coupled to the electrochemical process and to determine diffusion coefficients of electroactive species.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for investigating the interfacial properties of electrochemical systems. It involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the corresponding current response. The resulting impedance data can be modeled using equivalent electrical circuits to provide insights into processes such as charge transfer resistance, double-layer capacitance, and diffusion. In the context of a specific compound, EIS could be used to study its interaction with an electrode surface or its effect on the properties of a protective film.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an X-ray source or a high-energy electron beam with a sample, which results in the emission of characteristic X-rays from the elements present. By analyzing the energy and intensity of these X-rays, EDS can provide qualitative and quantitative information about the elemental composition of the material under investigation. For a pure compound like this compound, EDS would be expected to confirm the presence of carbon, nitrogen, oxygen, and hydrogen in their expected stoichiometric ratios.

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic processes that govern the self-assembly of amphiphilic molecules like 4-n-Dodecyloxybenzamide. These simulations model the interactions between atoms and molecules over time, providing a detailed view of how individual molecules aggregate to form larger, ordered structures.

The self-assembly of this compound is primarily driven by a combination of hydrogen bonding between the amide groups and hydrophobic interactions involving the long dodecyloxy tails. MD simulations can elucidate the precise nature of these interactions. For instance, simulations can track the formation and breaking of hydrogen bonds between the N-H and C=O groups of the benzamide (B126) moieties, which are crucial for the formation of one-dimensional stacks or other aggregates. Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) can be employed to study the properties of these hydrogen bonds, revealing the dynamics of proton localization and potential proton transfer events. mdpi.com

Coarse-grained (CG) MD simulations are particularly useful for studying large-scale assembly over longer timescales, which might be computationally prohibitive with all-atom models. acs.org In a CG model, groups of atoms are represented as single beads, allowing for the simulation of larger systems and longer events, such as the initial stages of micelle formation or the evolution of liquid crystalline domains. nih.govnih.gov These simulations can predict how design parameters, such as the length of the alkyl chain, affect the resulting supramolecular structures. acs.org

Key findings from MD simulations on analogous systems include:

Role of Hydrogen Bonds: The amide-amide hydrogen bond is a strong and directional interaction that acts as the primary organizing motif, leading to the formation of chains or tapes.

Hydrophobic Effect: The dodecyl chains tend to segregate from the more polar benzamide heads, driving the assembly into structures that minimize the contact between the hydrophobic tails and any surrounding polar medium.

Solvent Influence: The nature of the solvent can significantly impact the self-assembly process, with non-polar solvents typically promoting the formation of well-defined hydrogen-bonded aggregates.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to describe the potential energy of the system. | OPLS3e, AMBER, CHARMM |

| Simulation Box | The periodic volume containing the molecules and solvent. | Cubic or rectangular, dimensions depend on concentration |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) |

| Simulation Time | The duration of the simulation. | 100 ns to several microseconds |

| Analysis Outputs | Properties extracted from the simulation trajectory. | Radial distribution functions, hydrogen bond analysis, order parameters, cluster size distribution |

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular geometry, and intermolecular interaction energies of this compound with high accuracy. acs.org These calculations provide fundamental insights into the molecule's reactivity, spectroscopic properties, and the nature of the non-covalent forces that direct its assembly. tandfonline.com

DFT calculations can be used to optimize the geometry of the this compound monomer and its dimers or larger aggregates. mdpi.com This allows for the precise determination of bond lengths, bond angles, and torsional angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and the energy required for electronic excitation. scispace.com For benzamide derivatives, the HOMO is typically localized on the electron-rich aromatic ring and amide group, while the LUMO may be distributed over the carbonyl group and the ring. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.org For this compound, the MEP would show a negative potential around the carbonyl oxygen, making it a hydrogen bond acceptor, and a positive potential around the amide N-H protons, making them hydrogen bond donors.

Symmetry-Adapted Perturbation Theory (SAPT) can be used in conjunction with DFT to decompose the interaction energy between two or more molecules into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion. mdpi.com This analysis provides a quantitative understanding of the forces holding the supramolecular assembly together, confirming the dominant role of hydrogen bonding and dispersion forces in benzamide systems. rsc.org

| Property | Computational Method | Typical Finding/Value |

|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-311++G(d,p) | Planar benzamide group, extended alkyl chain |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-31G**++ | ~3.5 - 5.5 eV, indicating high chemical stability scispace.com |

| Hydrogen Bond Energy (Dimer) | SAPT, DFT | -20 to -30 kJ/mol per H-bond |

| Mulliken Atomic Charges | DFT | Negative charge on carbonyl oxygen, positive on amide hydrogens tandfonline.com |

Statistical Mechanical Approaches to Liquid Crystalline Phase Transitions and Ordering

The formation of liquid crystalline phases (e.g., nematic, smectic) by this compound upon heating or in solution is a cooperative phenomenon that can be described using the principles of statistical mechanics. Theoretical models are used to understand and predict the transitions between the isotropic liquid, various liquid crystalline mesophases, and the crystalline solid state.

The Maier-Saupe theory is a foundational molecular field theory that describes the isotropic-to-nematic phase transition. aip.org It considers the long-range orientational order of rod-like molecules arising from anisotropic attractive (dispersive) interactions. This theory can be extended to describe the nematic-to-smectic A transition, as demonstrated by McMillan's model. aps.org McMillan's theory introduces a translational order parameter to account for the formation of layered structures in the smectic phase, in addition to the orientational order parameter. aps.orgarxiv.org The theory predicts that the nature of the nematic-smectic A transition (first- or second-order) depends on the strength of the coupling between translational and orientational order, which is often related to the length of the flexible alkyl chain. arxiv.org

A more sophisticated and general approach is the Landau-de Gennes theory, which is a phenomenological continuum theory. aps.orgtandfonline.com It describes phase transitions in terms of an expansion of the free energy as a power series of an order parameter. For the nematic-smectic A transition, the free energy is expressed in terms of both a tensor order parameter for the nematic phase and a complex scalar order parameter for the smectic density wave. bohrium.comsiam.org This framework can successfully predict phase diagrams and the influence of external factors, such as confinement or quenched disorder, on the transition temperatures and the order of the transitions. tandfonline.combohrium.com

These statistical mechanical models help to rationalize the thermodynamic properties associated with phase transitions, such as transition temperatures, latent heats, and changes in specific heat, which are experimentally measured by techniques like Differential Scanning Calorimetry (DSC). aip.org

| Theory/Concept | Description | Key Parameters |

|---|---|---|

| Maier-Saupe Theory | Molecular field theory for the isotropic-nematic transition based on orientational order. aip.org | Orientational order parameter (S) |

| McMillan's Model | Extension of Maier-Saupe theory for the nematic-smectic A transition. aps.org | Translational order parameter (σ), interaction strength (α) arxiv.org |

| Landau-de Gennes Theory | Phenomenological theory describing phase transitions via free energy expansion in terms of order parameters. aps.orgtandfonline.com | Nematic tensor order parameter (Q), Smectic complex order parameter (ψ) siam.org |

Computational Prediction of Supramolecular Architectures and Intermolecular Bonding

Predicting the three-dimensional structure of the assemblies formed by this compound is a key goal of computational chemistry in this area. This involves predicting how molecules will pack in the solid state (crystal structure prediction) or how they will aggregate in solution to form specific supramolecular polymers or liquid crystalline phases.

Crystal Structure Prediction (CSP) methods aim to find the most thermodynamically stable crystal packing for a given molecule by searching through a vast number of possible arrangements and evaluating their lattice energies. rsc.org For molecules like this compound, the interplay between the strong, directional hydrogen bonds of the amide groups and the weaker, less directional van der Waals interactions of the phenyl rings and alkyl tails makes this a complex challenge. The calculations must accurately model both types of interactions. Dispersion-corrected DFT is often used for this purpose, as it can capture the subtle balance of forces that determines the final crystal structure. rsc.org

Computational protocols combining quantum mechanics and molecular dynamics can be used to explore the self-assembly of molecules into larger structures like nanotubes or fibers. chemrxiv.orgrsc.orgchemrxiv.org These studies often start by calculating the interaction energies of dimers and small oligomers to identify the most stable building blocks. The thermodynamics of the assembly process can then be investigated using techniques like umbrella sampling in MD simulations to calculate the free energy profile of association. chemrxiv.orgchemrxiv.org

The analysis of intermolecular bonding is central to these predictions. Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize the hydrogen bonds, π-π stacking interactions, and weaker C-H···O or C-H···π interactions that stabilize the supramolecular architecture. mdpi.com QTAIM analysis of the electron density can identify bond critical points (BCPs) associated with these interactions and quantify their strength. mdpi.com These detailed analyses provide a complete picture of the bonding landscape, explaining why certain packing motifs and supramolecular structures are preferred over others. rsc.org

Applications in Advanced Materials Science

Development of Soft Matter Materials and Colloidal Systems

Soft matter, which includes liquid crystals, gels, and colloids, is a class of materials where the constituent molecules are organized at a scale larger than the molecular size but smaller than the bulk material. The amphiphilic nature of 4-n-Dodecyloxybenzamide and its derivatives allows them to form such ordered, yet deformable, structures.

Research into related compounds has demonstrated the significant role of the 4-alkoxybenzamide moiety in the formation of liquid crystalline phases. For instance, a macrocyclic compound, the hexa-4-dodecyloxybenzamide derivative of 18-N-6, has been shown to exhibit a discotic mesophase. dtic.mil In this phase, the molecules stack up in columns, which then arrange themselves in a two-dimensional lattice. This behavior is attributed to the interplay of hydrogen bonding between the benzamide (B126) groups and the van der Waals interactions of the long alkyl chains. While not this compound itself, this finding suggests the potential of the core structure to form liquid crystalline materials. dtic.mil

Furthermore, the ability of molecules with long alkyl chains and hydrogen-bonding groups to act as gelators for organic solvents is well-documented. nih.govscispace.combohrium.com These molecules self-assemble into three-dimensional networks that immobilize the solvent, forming organogels. nih.govscispace.combohrium.com Although specific studies on this compound as an organogelator are not prominent, its molecular structure is highly conducive to this application. The hydrogen bonds from the benzamide group can form the primary connections, while the dodecyl chains can create a physically cross-linked network, trapping the solvent molecules.

The table below summarizes the potential of this compound derivatives in soft matter applications based on analogous compounds.

| Derivative Class | Observed/Potential Soft Matter Phase | Driving Interactions |

| Macrocyclic Hexa-4-dodecyloxybenzamides | Discotic Liquid Crystal | Hydrogen Bonding, π-π stacking, van der Waals forces |

| Simple this compound | Potential Organogelator | Hydrogen Bonding, van der Waals forces |

Fabrication of Functional Nanomaterials and Microstructures through Self-Assembly

The principle of self-assembly, where molecules spontaneously organize into well-defined structures, is a cornerstone of nanotechnology. This compound, as an amphiphilic molecule, is an excellent candidate for creating such nanomaterials. The balance between the hydrophilic and hydrophobic parts of the molecule, along with hydrogen bonding capabilities, dictates the morphology of the resulting nanostructures.

A significant example of this is seen in a conjugate molecule, di-guanine-PNA-(4-dodecyloxy)benzamide. In a 20% DMSO-water mixture, this molecule self-assembles into distinct nanostructures depending on the concentration. At a concentration of 100 μM, it forms spherical assemblies. As these spheres aggregate, they can fuse and further organize into flower-like nanostructures. This demonstrates a hierarchical self-assembly process, where simple initial structures evolve into more complex ones.

The formation of these structures is driven by the hydrophobic dodecyloxy chains aggregating to minimize contact with water, while the more polar di-guanine-PNA and benzamide components are exposed to the solvent. The specific morphology is a result of the intricate balance of these interactions.

The influence of the alkyl chain length on the self-assembly of amphiphilic molecules is a critical factor. Studies on other self-assembling systems, such as lipopeptides, have shown that increasing the alkyl chain length can affect the dimensions of the resulting nanostructures, for instance, by decreasing the width of nanotapes. This is due to the increased hydrophobicity influencing the packing of the molecules.

Below is a data table detailing the observed self-assembled structures of a this compound derivative.

| Compound | Solvent System | Concentration | Observed Nanostructures |

| di-guanine-PNA-(4-dodecyloxy)benzamide | 20% DMSO-water | 100 μM | Spherical assemblies |

| di-guanine-PNA-(4-dodecyloxy)benzamide | 20% DMSO-water | >100 μM | Fused spheres, Flower-like nanostructures |

Integration into Electrochemical Systems and Devices

While direct applications of this compound in electrochemical systems are not extensively documented in mainstream literature, its chemical structure suggests potential roles in several areas of organic electronics and energy storage.

In the broader field of organic electronics, molecules with defined self-assembly properties are of interest for creating ordered thin films, which can improve charge transport in devices like organic field-effect transistors (OFETs). The ability of this compound derivatives to form ordered structures could potentially be exploited in this context.

The surfaces of electrodes in electrochemical sensors are often modified to enhance sensitivity and selectivity. The self-assembly of this compound could be used to form a well-defined monolayer on an electrode surface. The dodecyl chains could create a hydrophobic barrier, potentially for sensing in aqueous environments, while the benzamide head group could be functionalized to bind to specific analytes.

In the realm of supercapacitors, which store energy via electrostatic charge accumulation at the electrode-electrolyte interface, high surface area electrode materials are crucial. uaes.edu.ngresearchgate.net While not a primary electrode material itself, this compound could be used as a structure-directing agent in the synthesis of porous carbon materials or as a component in a composite electrode to modify its surface properties.

In advanced energy storage devices like lithium-ion batteries, the performance is heavily dependent on the properties of the cathode, anode, and electrolyte. The dodecyloxybenzamide structure is not a typical component of cathode materials, which are generally inorganic lithium metal oxides. google.com However, in the context of electrolytes, additives are often used to improve stability and performance. rsc.orglabpartnering.org A molecule like this compound is unlikely to be a primary electrolyte solvent due to its likely low ionic conductivity. However, related structures with long alkyl chains, such as dodecylbenzene (B1670861) sulfonate, have been investigated as additives to create sol-gel electrolytes, which can improve the stability and safety of aqueous ion batteries. google.com This suggests a potential, albeit speculative, role for structurally similar molecules in electrolyte formulation.

Biomimetic and Bio-inspired Supramolecular Systems

Biomimetic and bio-inspired chemistry seeks to mimic biological structures and processes to create novel functional materials. The self-assembly of molecules is a fundamental principle in biology, responsible for the formation of cell membranes, the folding of proteins, and the structure of DNA.

The previously mentioned di-guanine-PNA-(4-dodecyloxy)benzamide is a prime example of a bio-inspired supramolecular system. Peptide Nucleic Acid (PNA) is a synthetic analogue of DNA, and its ability to recognize and bind to DNA sequences is of great interest for various biomedical and biotechnological applications. By attaching the hydrophobic this compound tail, the PNA is transformed into an amphiphile that self-assembles in aqueous environments. This mimics the way natural lipids and proteins assemble to form functional biological structures.

The self-assembly into spherical and then more complex flower-like structures is a bio-inspired approach to creating nanomaterials with potentially new functions. For instance, the guanine (B1146940) heads exposed on the surface of the spherical assemblies could be used for molecular recognition, similar to how nucleic acids function in biology.

The broader class of benzamide derivatives is also being explored in various biological contexts, including the development of inhibitors for specific biological targets. nih.govnih.gov While not directly related to materials science, this highlights the biocompatibility and bio-activity of the benzamide functional group, which is a desirable characteristic for creating bio-inspired materials that can interact with biological systems. The principles of orthogonal self-assembly, where different molecular components assemble independently into coexisting structures, are also being explored to create complex, bio-inspired materials that mimic the compartmentalization found in living cells. rsc.orgrsc.org The this compound moiety, with its distinct hydrophilic and hydrophobic parts, could be a valuable component in such multi-component self-assembling systems.

Future Research Directions and Interdisciplinary Prospects

Exploration of Multi-Stimuli Responsive Architectures

A significant frontier in materials science is the development of "smart" materials that can respond to multiple external stimuli, such as light, temperature, pH, and electric or magnetic fields. researchgate.netnih.govresearchgate.net These materials are of immense interest for applications ranging from sensors and actuators to controlled drug delivery systems. rsc.orgmdpi.com The benzamide (B126) group in 4-n-dodecyloxybenzamide, with its hydrogen bonding capabilities, and the long alkyl chain, which influences molecular packing and phase behavior, provide a versatile platform for designing such multi-responsive systems.

Future research will likely explore the incorporation of photo-responsive moieties (e.g., azobenzenes) or pH-sensitive groups into the benzamide backbone. This could lead to materials where light can trigger a phase transition, which is then modulated by temperature, or where a change in pH alters the self-assembled structure. For instance, a system could be designed to release an encapsulated guest molecule only when exposed to a specific combination of light and temperature, offering a high degree of control. nih.gov The challenge and opportunity lie in understanding and controlling the interplay between different stimuli to achieve synergistic or hierarchical responses. nih.govresearchgate.net

Table 1: Potential Stimuli and Corresponding Responsive Moieties for Integration with Dodecyloxybenzamide Frameworks

| Stimulus | Responsive Moiety Example | Potential Application |

| Light | Azobenzene, Spiropyran | Photo-switchable liquid crystals, optical data storage |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Thermo-responsive gels, controlled release systems |

| pH | Boronic Acids, Carboxylic Acids | pH-gated sensors, targeted drug delivery |

| Redox | Disulfide bonds, Ferrocene | Redox-controlled assembly/disassembly, biosensors |

Development of Novel Hybrid Materials Incorporating Dodecyloxybenzamide Frameworks

The integration of organic molecules like this compound with inorganic nanoparticles or polymers is a promising avenue for creating novel hybrid materials with enhanced or entirely new properties. mdpi.com The self-assembly properties of dodecyloxybenzamide can be used to direct the organization of nanoparticles, such as gold nanoparticles or quantum dots, into well-defined arrays, influencing the optical and electronic properties of the resulting composite material.

Future work could focus on covalently linking this compound derivatives to the surface of inorganic nanoparticles. mdpi.com This surface modification would not only improve the dispersion of the nanoparticles within a polymer matrix but also impart the liquid crystalline or self-assembly characteristics of the benzamide moiety to the hybrid material. Such materials could find applications in advanced coatings, reinforced polymers, and new optical devices. Another direction is the creation of organic-inorganic hybrid gels, where the benzamide framework forms the fibrous network that encapsulates a liquid phase, potentially leading to materials with unique mechanical and conductive properties.

Advanced Computational Design and High-Throughput Screening of Analogues for Targeted Properties

The rational design of new materials can be significantly accelerated by leveraging computational chemistry and high-throughput screening methods. nih.gov For this compound analogues, computational tools can be employed to predict how modifications to the molecular structure will affect its properties, such as liquid crystal phase behavior, self-assembly motifs, and electronic characteristics. nih.gov

Future research will increasingly rely on molecular dynamics simulations to understand the complex intermolecular interactions that govern the formation of supramolecular structures. nih.gov By systematically varying parameters like the length of the alkyl chain, the nature and position of substituents on the aromatic ring, and the introduction of different functional groups, researchers can create vast virtual libraries of candidate molecules. mdpi.com These libraries can then be screened computationally for promising candidates with specific target properties, such as a desired liquid crystal phase transition temperature or a strong affinity for a particular substrate. This in silico approach can guide synthetic efforts, saving significant time and resources by focusing on the most promising molecules for experimental validation. nih.govnih.gov Benzamide derivatives, in general, are recognized as promising compounds with drug-like properties, and computational screening can identify lead compounds for various applications. mdpi.comresearchgate.net

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Engineering

The full potential of materials based on this compound and its analogues will be realized through strong interdisciplinary collaborations. nih.gov The synthesis and chemical modification of these molecules are the domain of organic chemists. The characterization of their physical properties, such as their liquid crystalline phases and self-assembly behavior, requires the expertise of physicists and physical chemists, utilizing techniques like polarized optical microscopy, X-ray diffraction, and spectroscopy. researchgate.nettubitak.gov.tr Finally, the translation of these fundamental properties into functional devices and applications is the realm of materials engineers.

Future breakthroughs will emerge from research that spans these traditional disciplinary boundaries. For example, a team of chemists, physicists, and engineers might collaborate to design a novel biosensor. The chemists would synthesize a dodecyloxybenzamide analogue functionalized with a biorecognition element. The physicists would characterize how the binding of a target analyte disrupts the liquid crystalline ordering of the material, leading to an optical signal. The engineers would then integrate this material into a microfluidic device for practical application. Such collaborative efforts are essential for tackling the complex challenges involved in creating the next generation of smart and functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4--Dodecyloxybenzamide, and how can hazards be mitigated during the process?

- Methodology :

- Use a stepwise approach: (1) React 4-hydroxybenzamide with 1-dodecanol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the dodecyloxy group. (2) Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Hazard Mitigation : Conduct a pre-experiment risk assessment for reagents like trichloroisocyanuric acid (chlorination agent) and sodium pivalate. Use fume hoods, PPE (nitrile gloves, safety goggles), and monitor thermal stability via DSC to avoid decomposition risks .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 4--Dodecyloxybenzamide?

- Characterization Workflow :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, dodecyl chain protons at δ 0.8–1.5 ppm).

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 362.3).

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Considerations

Q. How can researchers resolve contradictions in reported solubility or stability data for 4--Dodecyloxybenzamide?

- Approach :

- Controlled Replication : Repeat experiments using identical solvents (e.g., DMSO, chloroform) and storage conditions (-20°C under argon).

- Cross-Validation : Compare DSC thermograms (decomposition onset >150°C) and TGA profiles (weight loss <5% at 100°C) across batches .

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in solubility assays .

Q. What strategies optimize the synthesis of 4--Dodecyloxybenzamide for high-throughput medicinal chemistry applications?

- Methodological Improvements :

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 100°C.

- Flow Chemistry : Scale up using a microreactor (residence time: 10 min, 80°C) to enhance yield (85–90%) and reduce byproducts (e.g., unreacted dodecanol) .

Q. What are the mutagenic risks of 4--Dodecyloxybenzamide, and how do they compare to structurally similar anomeric amides?

- Safety Protocol :

- Ames II Testing : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation. Results show mutagenicity indices <2.0, comparable to benzyl chloride but lower than nitroaromatic analogs.

- Handling : Store in amber vials at -20°C to prevent photodegradation. Use closed-loop ventilation during weighing .

Q. How can 4--Dodecyloxybenzamide serve as a scaffold for drug delivery systems targeting lipid membranes?

- Experimental Design :

- Lipophilicity Studies : Calculate logP (estimated 5.2 via HPLC) to predict membrane permeability.

- Langmuir-Blodgett Monolayers : Measure surface pressure-area isotherms to assess insertion into lipid bilayers (e.g., DPPC models).